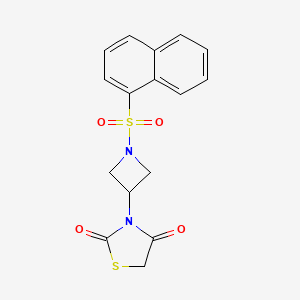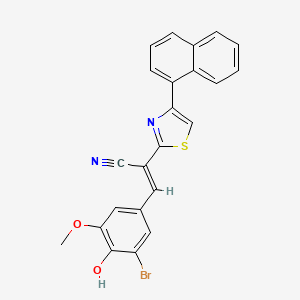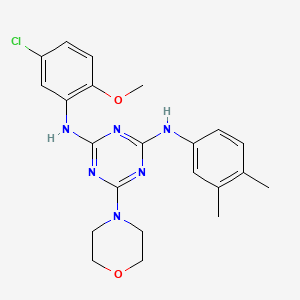![molecular formula C30H29N5O5S B2566040 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1106720-77-7](/img/structure/B2566040.png)
3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives, including compounds like 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide, have been synthesized and studied for various biological activities. One method involves the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones by reacting the amino group of 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one with aldehydes and ketones. These compounds, particularly AS3 and AS2, showed significant analgesic and anti-inflammatory activities, respectively (Alagarsamy et al., 2011).
Synthesis via Intramolecular Electrophilic Cyclization
The compound 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one was reacted with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride to yield various derivatives via intramolecular electrophilic cyclization. These reactions were regioselective, leading to the formation of fused [1,3]thiazolo[2,3-b]quinazolinium halides and other derivatives (Kut et al., 2020).
Analgesic Activity of Quinazolinone Derivatives
Quinazolinone derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have been synthesized and shown significant analgesic activity in in vitro studies. These compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were synthesized and tested for antioxidant and anticancer activities. Some derivatives showed significant antioxidant activity, even higher than ascorbic acid. Additionally, these compounds were tested against human glioblastoma and breast cancer cell lines, identifying potent compounds against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Green Synthetic Procedures
A green synthetic procedure involving the use of deep eutectic solvents (DES) and microwave-induced synthesis was developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. This method emphasizes the importance of eco-friendly approaches in the synthesis of quinazolinone derivatives (Molnar et al., 2022).
Propriétés
IUPAC Name |
3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-11-7-19(8-12-21)17-31-26(36)16-15-25-29(38)35-28(33-25)23-5-3-4-6-24(23)34-30(35)41-18-27(37)32-20-9-13-22(40-2)14-10-20/h3-14,25H,15-18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURLPUQDWNANMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)

![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)
![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)


![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565976.png)
